N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-30-20-11-9-19(10-12-20)21-13-14-24(29)27(26-21)15-5-6-23(28)25-22-16-17(2)7-8-18(22)3/h7-14,16H,4-6,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRAFKJQOQARHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the pyridazinone derivative and the 2,5-dimethylphenyl group. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, it is essential to compare it with structurally analogous pyridazinones and butanamide derivatives. Below is a detailed analysis:
Pyridazinone Derivatives
Pyridazinone-based compounds often vary in substituents on the heterocyclic ring and adjacent functional groups. Key comparisons include:
Key Observations :
- The ethoxy group in the target compound may confer better metabolic stability compared to the benzyloxy group in 5a, as ethers are less prone to enzymatic hydrolysis than esters .
- Unlike the triazine-pyrrolidinyl hybrid in , the target compound lacks planar aromatic systems, which could reduce DNA intercalation but improve solubility .
Butanamide Analogues
Butanamide-linked compounds exhibit diverse biological activities depending on their terminal groups and stereochemistry:
Key Observations :
- The 2,5-dimethylphenyl group in the target compound introduces steric hindrance, which may limit off-target interactions compared to the phenoxy-acetamido groups in compounds .
- The absence of stereochemical complexity (e.g., R/S configurations) in the target compound simplifies synthesis but may reduce specificity for chiral targets.
Pharmacological and Physicochemical Insights
Solubility and Bioavailability
- In contrast, the benzenesulfonamide group in 5a increases polarity (logP ~1.8–2.2), improving solubility but limiting CNS activity .
Biological Activity
N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and various enzymes. Studies suggest that compounds with similar structures often exhibit antitumor and antimicrobial properties by:
- Inhibiting DNA synthesis : Compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulating enzyme activity : Inhibition of key enzymes involved in cell proliferation and survival pathways.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity across various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 8.5 ± 0.5 | 2D |
| This compound | HCC827 | 7.2 ± 0.3 | 2D |
| This compound | NCI-H358 | 9.0 ± 0.4 | 2D |
The compound demonstrated a higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating potential challenges in translating in vitro findings to in vivo applications.
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising results against various bacterial strains:
- Tested Strains : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
-
Study on Antitumor Efficacy :
A recent study evaluated the effects of this compound on lung cancer cell lines using both in vitro and in vivo models. The results indicated a significant reduction in tumor size when administered at specific dosages over a defined treatment period. -
Antimicrobial Efficacy Study :
Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could enhance treatment efficacy against infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
